2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride

Chiral resolution Medicinal chemistry Procurement specification

In anthelmintic lead optimization, substituting a racemate for the defined (S)-enantiomer introduces uncontrolled variables that confound SAR readouts and coupling yields. This compound eliminates that ambiguity. • Enantiomerically pure (S)-configuration enables direct comparison with the racemic benchmark library (IC50 0.78-22.4 μM; Ruan et al., 2020) • Hydrochloride salt provides defined protonation, solubility, and storage stability for reproducible amide coupling or reductive amination • 98% purity minimizes side products in downstream derivatization for probe or tool compound synthesis

Molecular Formula C7H12ClN3OS
Molecular Weight 221.7
CAS No. 1177985-05-5
Cat. No. B2488874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
CAS1177985-05-5
Molecular FormulaC7H12ClN3OS
Molecular Weight221.7
Structural Identifiers
SMILESCSC1=NN=C(O1)C2CCCN2.Cl
InChIInChI=1S/C7H11N3OS.ClH/c1-12-7-10-9-6(11-7)5-3-2-4-8-5;/h5,8H,2-4H2,1H3;1H/t5-;/m0./s1
InChIKeyFTAVHQKWWDWCBH-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole HCl Overview


2-(Methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride (CAS 1177985-05-5) is a chiral, enantiomerically pure (S)-pyrrolidine-substituted 1,3,4-oxadiazole offered as the hydrochloride salt . It belongs to the pyrrolidine-oxadiazole chemotype, a scaffold under active investigation for anthelmintic drug discovery, where related racemic analogs have demonstrated in vitro activity against Haemonchus contortus larvae [1]. The compound is commercially supplied as a research-grade building block with a specified purity of 98% (vendor QC) .

Why (S)-Enantiomer and HCl Salt Are Essential


The specified (S)-enantiomer introduces stereochemical requirements that a racemic mixture or the free base (CAS 1142190-22-4) cannot fulfill without introducing uncontrolled variables . When a research program establishes a structure-activity relationship or a synthetic route that depends on the defined (S)-configuration at the pyrrolidine 2-position, substituting a racemate alters the enantiomeric ratio and can confound biological readouts, crystallization behavior, and downstream coupling yields. Similarly, the hydrochloride salt provides defined protonation, solubility, and hygroscopicity profiles that are distinct from the free base . For procurement, specifying a single, identifiable form with documented purity is essential for reproducibility and regulatory documentation in lead optimization workflows.

Quantitative Differentiation Evidence


Enantiomeric Purity vs. Racemic Free Base

The target compound is supplied as the enantiomerically pure (S)-pyrrolidin-2-yl hydrochloride, confirmed by vendor optical rotation specification and a distinct MDL number (MFCD20542323 assigned to the free base analog) . In contrast, the widely cataloged comparator 2-(methylsulfanyl)-5-(2-pyrrolidinyl)-1,3,4-oxadiazole (CAS 1142190-22-4) is a racemic free base . The hydrochloride salt provides a molecular weight of 221.71 g/mol and calculated LogP of 1.64, whereas the free base has a molecular weight of 185.25 g/mol and a predicted LogP of -0.31 [1]. These physicochemical differences are quantitative and can influence solubility, membrane permeability, and dosing accuracy in biological assays.

Chiral resolution Medicinal chemistry Procurement specification

Pyrrolidine-Oxadiazole Anthelmintic Activity

A series of racemic pyrrolidine-oxadiazole analogs, structurally related to the target compound, were evaluated in a phenotypic assay against H. contortus. These compounds exhibited IC50 values ranging from 0.78 to 22.4 μM for inhibition of larval motility and development [1]. Importantly, this compound class demonstrated favorable selectivity in a mammalian cell counter-screen, a key differentiator from existing anthelmintics that often lack such selectivity [1]. The specific (S)-enantiomer has not been individually tested, but the scaffold's validated activity profile provides a precedent for exploring chiral analogs.

Anthelmintic Veterinary parasitology Drug resistance

Defined Purity and Storage Specifications

The hydrochloride salt is supplied with a documented purity of 98% and a recommended storage condition of sealed, dry, at 2-8°C . This contrasts with the free base analog (CAS 1142190-22-4), for which purity and storage information are not uniformly specified across vendor databases . The defined storage protocol for the HCl salt minimizes hydrolytic degradation and ensures stability during long-term inventory, which is a practical procurement consideration.

Chemical procurement Reproducibility Inventory management

Operational Scenarios


Chiral Building Block for Anthelmintic SAR

Researchers engaged in expanding the SAR of the pyrrolidine-oxadiazole anthelmintic series, as described by Ruan et al. (2020) [1], can use this (S)-enantiomeric hydrochloride as a defined, chiral starting material to synthesize analogs and directly compare their activity against the racemic baseline library [IC50 range 0.78–22.4 μM, Ref] [1]. The defined salt form simplifies stoichiometric calculations and improves reproducibility in coupling reactions.

Enantiomer Selectivity Profiling

In programs where the pyrrolidine stereocenter is hypothesized to influence target binding or off-target selectivity, procuring the pure (S)-enantiomer hydrochloride enables direct in vitro assessment. The class-level mammalian cell selectivity reported for the racemic series [1] provides a benchmark against which the chiral compound's selectivity window can be measured.

Probe Synthesis with Defined Amine Handle

The secondary amine of the pyrrolidine ring, in its protonated hydrochloride form, serves as a stable, storable precursor for amide coupling, reductive amination, or sulfonamide formation . The 98% purity specification ensures minimal side products in subsequent derivatization steps for probe or tool compound synthesis.

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